苯丙氨酸-蛋氨酸-精氨酸-D-苯丙氨酸酰胺

描述

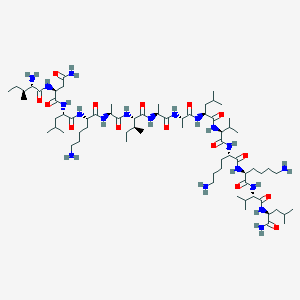

Phe-Met-Arg-Phe-amide (FMRFamide) is a neuropeptide that was first discovered in mollusks . It is known to enhance the contractile force of mollusk myocardium and regulate cardiac beating . Unlike most other neuropeptides, FMRFamide can directly bind and activate a class of sodium channels belonging to the ENaC/DEG superfamily, known as FaNaCs (FMRFamide activated sodium channel) .

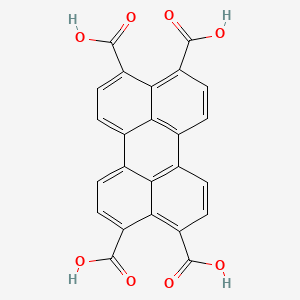

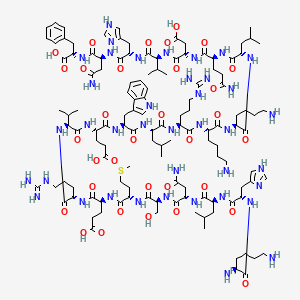

Molecular Structure Analysis

The molecular structure of Phe-Met-Arg-Phe-amide was determined using methods such as Edman dansyl degradation and tryptic digestion . More detailed structural analysis might be available in specific scientific literature.科学研究应用

神经肽研究

苯丙氨酸-蛋氨酸-精氨酸-D-苯丙氨酸酰胺,也称为 FMRFamide,是一种神经肽,最初在蛤蜊 Macrocallista nimbosa 中被发现。它的发现标志着对软体动物中心脏兴奋物质的理解的一项重大进展 (Price 和 Greenberg,1977 年)。进一步的研究将这一知识扩展到大脑中枢神经系统,揭示了大脑、脊髓和后垂体中一个广泛的神经元系统,不同于其他肽标记的神经元 (Weber 等人,1981 年)。

与磷脂酰丝氨酸的相互作用

一项研究调查了 FMRFamide 与磷脂酰丝氨酸的相互作用,揭示了 FMRFamide 在磷脂酰丝氨酸存在下采用特定构象,这可能暗示了其在受体相互作用中的作用 (D'alagni 等人,1996 年)。

心脏活性特性和结构分析

研究还深入探讨了 FMRFamide 样活性的结构要求。在 Rapana thomasiana 的心脏中,发现 FMRFamide 的某些结构特征对其活性至关重要,例如 Arg3 和 Phe4 残基以及 C 末端的酰胺 (Kobayashi 和 Muneoka,1986 年)。类似地,对大鼠脑和肾脏金属内肽酶的研究表明,FMRFamide 在被切割后会形成具有心脏活性的四肽 (Benuck 等人,1982 年)。

基因编码和 FMRFamide 肽

研究对产生 FMRFamide 的前体蛋白进行了表征,发现它包含多份四肽 FMRFamide 和相关序列 (Taussig 和 Scheller,1986 年)。另一项研究发现,海兔神经元表达了一个编码多个 FMRFamide 肽的基因,表明该肽在各种神经元功能中的重要性 (Schaefer 等人,1985 年)。

对离子通道的调节作用

已证明 FMRFamide 相关肽以 pH 依赖性方式调节酸敏感离子通道,表明它们在感觉知觉和疼痛调节中的作用 (Ostrovskaya 等人,2004 年)。

受体相互作用

FMRFamide 及其相关肽与 Helix aspersa 神经系统中不同受体位点的相互作用已经过研究,提供了对该肽分子作用的见解 (Cottrell 和 Davies,1987 年)。

作用机制

FMRFamide can directly bind and activate a class of sodium channels belonging to the ENaC/DEG superfamily, known as FaNaCs (FMRFamide activated sodium channel) . This is different from most other neuropeptides, which act on G-protein-coupled receptors (GPCR) to regulate many biological processes as neurotransmitters or neuromodulators .

安全和危害

属性

IUPAC Name |

(2S)-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-NEWJYFPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

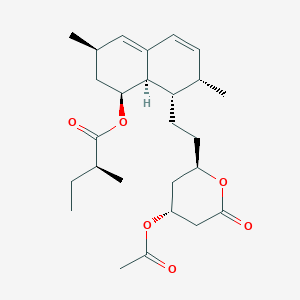

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phe-met-arg-D-phe amide | |

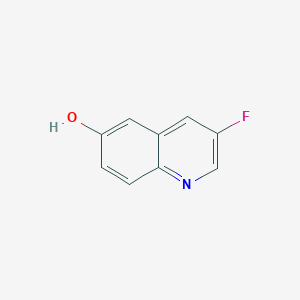

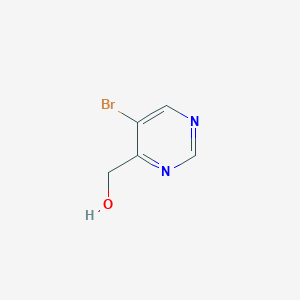

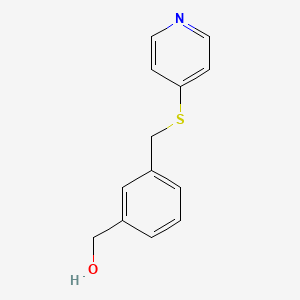

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)